molecular formula C54H75IN14O11 B219536 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide CAS No. 125009-85-0

3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide

Cat. No. B219536
CAS RN: 125009-85-0
M. Wt: 1221.2 g/mol
InChI Key: OPGLGLVGCCZCIO-IVVUTVNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide, also known as YLQP-21, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of thyrotropin-releasing hormone (TRH) and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is not fully understood. However, it is believed to act through the activation of TRH receptors in the brain. This activation leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-thyroid axis, and the modulation of the immune response. In animal models, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to improve learning and memory, increase locomotor activity, and decrease anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide in lab experiments is its stability. 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is stable in solution and can be stored for long periods without degradation. However, one of the limitations of using 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is its cost. 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is a relatively expensive peptide, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. One area of future research is the identification of the specific TRH receptors that are activated by 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. Another area of future research is the development of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide analogs with improved stability and potency. Additionally, the potential therapeutic applications of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide in various diseases, including Alzheimer's disease and autoimmune diseases, warrant further investigation.
Conclusion:
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide have been discussed in this paper. Further research on 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is warranted to fully understand its potential applications and mechanisms of action.

Synthesis Methods

3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. In SPPS, the peptide is synthesized on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. Both methods have been used to synthesize 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide successfully.

Scientific Research Applications

3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to improve learning and memory in animal models. In endocrinology, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been studied for its potential role in the regulation of the hypothalamic-pituitary-thyroid axis. In immunology, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.

properties

CAS RN

125009-85-0

Product Name

3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide

Molecular Formula

C54H75IN14O11

Molecular Weight

1221.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C54H75IN14O11/c1-30(2)25-40(67-47(74)35(56)27-33-17-20-43(70)34(55)26-33)50(77)68-41(29-32-13-7-4-8-14-32)51(78)65-38(19-22-45(58)72)53(80)69-24-10-16-42(69)52(79)64-37(18-21-44(57)71)49(76)63-36(15-9-23-62-54(60)61)48(75)66-39(46(59)73)28-31-11-5-3-6-12-31/h3-8,11-14,17,20,26,30,35-42,70H,9-10,15-16,18-19,21-25,27-29,56H2,1-2H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,79)(H,65,78)(H,66,75)(H,67,74)(H,68,77)(H4,60,61,62)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1/i55-2

InChI Key

OPGLGLVGCCZCIO-IVVUTVNBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC(=C(C=C4)O)[125I])N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC(=C(C=C4)O)I)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC(=C(C=C4)O)I)N

synonyms

(125)I-Tyr-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
(125)I-Y8Fa
(125)I-YLFQPQRFamide
3-iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide

Origin of Product

United States

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